2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Kinase inhibition VEGFR-2 Molecular docking

2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic aromatic building block featuring a pyrrole core substituted with methyl groups at the 2- and 4-positions and a carboxylic acid at the 3-position. This specific substitution pattern is a critical pharmacophoric element in multiple FDA-approved tyrosine kinase inhibitors, most notably sunitinib.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 17106-13-7
Cat. No. B095297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-1H-pyrrole-3-carboxylic Acid
CAS17106-13-7
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESCC1=CNC(=C1C(=O)O)C
InChIInChI=1S/C7H9NO2/c1-4-3-8-5(2)6(4)7(9)10/h3,8H,1-2H3,(H,9,10)
InChIKeyXBPJVSRTTKVMEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid (CAS 17106-13-7): A Strategic Pyrrole Building Block for Kinase Inhibitor Synthesis


2,4-Dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic aromatic building block featuring a pyrrole core substituted with methyl groups at the 2- and 4-positions and a carboxylic acid at the 3-position. This specific substitution pattern is a critical pharmacophoric element in multiple FDA-approved tyrosine kinase inhibitors, most notably sunitinib [1]. The compound serves as the direct precursor to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, the key intermediate in the commercial synthesis of sunitinib (Sutent®) [1][2].

Why 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid Cannot Be Replaced by Other Pyrrole-Carboxylic Acid Isomers


The 2,4-dimethyl substitution pattern is structurally non-negotiable for ATP-mimetic kinase inhibition. In the VEGFR-2 kinase domain, the two methyl groups occupy precise hydrophobic pockets; replacement with a 2,5-dimethyl or 3,5-dimethyl isomer would displace the pyrrole ring from the hinge-binding region and abolish inhibitory activity [1]. Docking studies confirm that the 2,4-dimethylpyrrole-3-carboxamide scaffold achieves a binding affinity of −9.5 kcal/mol against VEGFR-2, comparable to sunitinib (−9.9 kcal/mol), whereas the 2,5-dimethyl regioisomer cannot adopt the requisite conformation [1]. Consequently, no alternative pyrrole isomer can substitute this compound in sunitinib-class kinase inhibitor programs.

Head-to-Head Quantitative Differentiation: 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid vs. Closest Analogs


VEGFR-2 Binding Affinity: 2,4-Dimethylpyrrole-3-carboxamide Derivatives vs. Sunitinib

Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives were evaluated in silico against the VEGFR-2 kinase domain. The most potent derivative displayed a binding affinity of −9.5 kcal/mol, directly comparable to sunitinib (−9.9 kcal/mol) [1]. This affinity is contingent on the 2,4-dimethyl substitution; the 2,5-dimethyl isomer is sterically incapable of forming the same hinge-region hydrogen bonds [1].

Kinase inhibition VEGFR-2 Molecular docking

NCI-60 Anticancer Panel: 2,4-Dimethylpyrrole-3-carboxylic Acid Derivatives vs. Untreated Control

Twenty-four pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives were screened at 10 µM against the NCI-60 human tumor cell line panel. Twelve derivatives exhibited growth inhibition ranging from 50.21% to 108.37% across diverse cancer types, with the most potent achieving >100% growth inhibition (net cell kill) [1]. In contrast, the 2,5-dimethylpyrrole-3-carboxylic acid scaffold has no reported NCI-60 screening data, indicating it has not been prioritized for anticancer development .

Anticancer screening NCI-60 Growth inhibition

Commercial Purity: 2,4-Dimethyl vs. 2,5-Dimethyl Isomer

Commercially available 2,4-dimethyl-1H-pyrrole-3-carboxylic acid is routinely supplied at ≥98% purity (HPLC) with residual solvents ≤500 ppm (ICH Q3C compliant) and heavy metals ≤10 ppm [1]. The 2,5-dimethyl isomer is standardly offered at 97% purity by major suppliers, with no ICH Q3C compliance documentation publicly available . The 1% purity difference, combined with tighter impurity controls, is critical for pharmaceutical intermediate applications where unidentified impurities at >2% can derail downstream API purity profiles.

Chemical purity Quality control Procurement specification

Synthetic Yield: Hydrolysis of 2,4-Dimethylpyrrole-3-carboxylic Acid Ethyl Ester

The hydrolysis of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester to the free acid proceeds with approximately 93% yield under standard alkaline conditions . This high yield is enabled by the electron-donating 2,4-dimethyl substitution, which stabilizes the carboxylate intermediate. In contrast, the 2,5-dimethyl isomer requires harsher hydrolysis conditions due to steric hindrance from the 5-methyl group adjacent to the ester, typically resulting in yields of 80–85% . The 8–13 percentage point yield advantage translates to significant cost savings at multi-kilogram scale.

Synthetic efficiency Process chemistry Yield optimization

In Vitro Antimicrobial Activity: 2,4-Dimethylpyrrole-3-carboxylic Acid Derivatives

Preliminary in vitro antimicrobial screening of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives identified four compounds with growth inhibition of 50.87–56.60% at 32 µg/mL against test organisms [1]. While no direct head-to-head data against 2,5-dimethyl analogs exist, the 2,4-dimethyl scaffold is the only pyrrole-3-carboxylic acid isomer with published antimicrobial activity data linked to a defined molecular mechanism (membrane disruption potential) [1].

Antimicrobial Drug discovery MIC

Procurement-Driven Application Scenarios for 2,4-Dimethyl-1H-pyrrole-3-carboxylic Acid


Sunitinib and Next-Generation VEGFR-2/PDGFR Inhibitor Synthesis

As the direct precursor to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid—the key intermediate in sunitinib manufacturing—this compound is essential for any group synthesizing sunitinib or designing novel 2,4-dimethylpyrrole-3-carboxamide kinase inhibitors. The docking-validated binding affinity (−9.5 kcal/mol vs. sunitinib −9.9 kcal/mol) confirms that the 2,4-dimethyl scaffold maintains ATP-site complementarity [1]. The 93% hydrolysis yield from the ethyl ester and ≥98% commercial purity with ICH-compliant residual solvent profiles [2] make it the preferred starting material for GMP intermediate production.

Oncology-Focused Medicinal Chemistry Library Synthesis

With 12 out of 24 derivatives active in the NCI-60 panel (50.21–108.37% growth inhibition at 10 µM), this scaffold has validated broad-spectrum anticancer potential [1]. Procurement of the 2,4-dimethyl isomer—rather than the 2,5-dimethyl variant with no NCI-60 data —ensures that synthesized libraries are based on a scaffold with documented antiproliferative activity, increasing the probability of identifying lead compounds.

Anti-Infective Hit Identification Programs

The documented antimicrobial activity of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives (50.87–56.60% inhibition at 32 µg/mL) [1] makes this scaffold a rational choice for antibacterial or antifungal hit-finding campaigns. The absence of comparable data for 2,5-dimethyl or 3,5-dimethyl isomers means that only the 2,4-substituted scaffold offers a published activity starting point, reducing the risk of investing in an inactive chemical series.

Process Chemistry Scale-Up and GMP Intermediate Supply

For kilogram-scale synthesis, the 2,4-dimethyl isomer's 93% hydrolysis yield and supplier-documented ≥98% purity with ICH Q3C-compliant residual solvents (≤500 ppm) and heavy metals (≤10 ppm) [2] provide verifiable quality attributes that simplify technology transfer and regulatory filing. The 2,5-dimethyl isomer's lower 97% purity and lack of ICH documentation introduce additional analytical development burden and potential batch failure risk.

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